5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
Description
Molecular Formula: C₇H₉BrF₂N₄
Molecular Weight: 267.08 g/mol
Structural Features:
- Core: 1,2,4-Triazole ring substituted with a bromine atom at position 5 and an amine group at position 2.
- Substituent: A 3,3-difluorocyclobutylmethyl group attached to the triazole nitrogen (position 1).
Key Properties: The 3,3-difluorocyclobutyl group introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs.
Properties
Molecular Formula |
C7H9BrF2N4 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrF2N4/c8-5-12-6(11)13-14(5)3-4-1-7(9,10)2-4/h4H,1-3H2,(H2,11,13) |
InChI Key |
QITOPACWXYTNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutylmethylamine with 5-bromo-1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Chemical Reactions Analysis
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Cyclobutylmethyl Substituents
Impact of Fluorination :
Brominated Triazole Derivatives with Aromatic Substituents
Key Observations :
- Aromatic brominated triazoles (e.g., 4g) exhibit strong anticancer activity but lack the cyclobutylmethyl group, which may limit target engagement specificity compared to the difluorocyclobutyl analog .
- The 4-bromobenzyl derivative shows weaker activity, highlighting the importance of substituent positioning and electronic effects.
Halogenated Triazoles with Heterocyclic Modifications
Pharmacological and Physicochemical Comparisons
Anticancer Activity
Metabolic Stability
- Fluorination in the target compound reduces cytochrome P450-mediated metabolism, prolonging half-life compared to non-fluorinated analogs like 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine .
Biological Activity
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a compound within the triazole family known for its diverse biological activities. Its unique structure, characterized by the presence of bromine and difluorocyclobutyl moieties, suggests potential interactions with various biological targets. This article explores its biological activity, including antimicrobial, anticholinesterase, and antioxidant properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉BrF₂N₄ |
| Molecular Weight | 267.07 g/mol |
| CAS Number | 1851100-71-4 |
The biological activity of this compound likely involves non-covalent interactions such as hydrogen bonding and π-π stacking with its biological targets. This compound may modulate various biochemical pathways through these interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:
- Antibacterial Activity : The compound has been tested against several bacterial strains using the hollow agar method. Preliminary results suggest promising antibacterial effects.
- Antifungal Activity : Similar tests have indicated potential antifungal properties against specific fungal species.
Anticholinesterase Activity
Triazoles are known for their ability to inhibit cholinesterase enzymes. In studies focusing on related compounds:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown varying degrees of AChE inhibition. For example, a related triazole demonstrated noncompetitive inhibition against AChE.
- Butyrylcholinesterase (BChE) Inhibition : Some derivatives exhibited competitive inhibition against BChE.
Antioxidant Activity
The antioxidant capacity of triazole compounds is another area of interest. Various bioanalytical methods have been employed to assess the antioxidant potential:
- DPPH and ABTS Assays : These assays revealed that certain triazoles possess strong antioxidant properties comparable to standard antioxidants like butylated hydroxytoluene (BHT).
Study 1: Synthesis and Biological Evaluation of Triazoles
A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to this compound exhibited notable antimicrobial and antioxidant activities .
Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibitors derived from triazoles, compounds were subjected to kinetic studies revealing their inhibitory mechanisms on AChE and BChE . These findings suggest that modifications in the triazole structure can significantly impact their inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
